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Compound of Interest

3-(3-Bromo-4-
Compound Name:
methoxyphenyl)propanoic acid

Cat. No. 8173008

Researchers, scientists, and drug development professionals are increasingly turning their
attention to bromo-methoxyphenyl compounds, a versatile class of molecules demonstrating
significant potential across a spectrum of therapeutic areas. This in-depth technical guide
synthesizes the current landscape of their application in medicinal chemistry, detailing their
synthesis, biological activities, and structure-activity relationships, supported by experimental
data and protocols.

The strategic incorporation of bromine and methoxy groups onto a phenyl ring provides a
powerful tool for medicinal chemists to modulate the physicochemical properties of drug
candidates. The methoxy group can influence conformation and solubility, while the bromine
atom, a halogen, can enhance binding affinity through halogen bonding and improve
pharmacokinetic profiles. This combination has led to the development of bromo-
methoxyphenyl derivatives with promising anticancer, antimicrobial, anti-inflammatory, and
antioxidant activities.[1][2][3][4]

Anticancer Activity: A Prominent Therapeutic
Avenue

A significant body of research highlights the potential of bromo-methoxypheny! derivatives as
potent anticancer agents.[2] These compounds have been shown to exert cytotoxic effects
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against a variety of cancer cell lines, often through mechanisms that include the induction of
apoptosis and cell cycle arrest.[2][5]

For instance, derivatives of 4-bromo-2-methoxyphenol have emerged as a promising class of
molecules with significant anticancer potential.[2] Their mechanisms of action are multifaceted,
involving the induction of apoptosis and cell cycle arrest.[2] Certain bromophenol hybrids have
been observed to induce cell cycle arrest at the GO/G1 phase in lung cancer cells.[2]

Furthermore, N-(5-methoxyphenyl) methoxybenzenesulphonamides bearing bromo-
substitutions have demonstrated sub-micromolar cytotoxicity against HeLa and HT-29 human
tumor cell lines and were particularly effective against the MCF7 breast adenocarcinoma cell
line.[6][7] The most potent compounds in this series were found to be the 4-brominated 2,5-
dimethoxyanilines.[6] These compounds are believed to exert their anticancer effects by
inhibiting microtubular protein polymerization, pointing to tubulin as a key biological target.[5][6]
Compound 25 from this series showed nanomolar antiproliferative potency, severely disrupting
the microtubule network in cells and arresting them at the G2/M phase of the cell cycle,
ultimately triggering apoptotic cell death.[5][6]

Another noteworthy example is a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide
derivatives designed as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors for the
treatment of non-small cell lung cancer.[8][9] One of the most promising compounds, C9,
inhibited five different non-small cell lung cancer cell lines with FGFR1 amplification, with IC50
values in the low micromolar range.[8][9] This compound was also shown to arrest the cell
cycle at the G2 phase, induce apoptosis, and inhibit the phosphorylation of FGFR1 and
downstream signaling proteins.[9]

Quantitative Data on Anticancer Activity
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Derivative Cancer Cell

Compound ID . IC50 (uM) Reference
Class Line
2-

1g2a Phenylacrylonitrii  HCT116 0.0059 [1]
e
2-

1g2a Phenylacrylonitrii  BEL-7402 0.0078 [1]
e

B3 Chalcone HelLa 3.204 [1]

B3 Chalcone MCF-7 3.849 [1]
Bromophenol

WwLJ18 o A549 (Lung) 7.10 £ 0.53 [3]
derivative
Bromophenol )

WLJ18 o Bel7402 (Liver) 9.68 +0.76 [3]
derivative

N-(5-

methoxyphenyl) )

) Sub-micromolar
methoxybenzene  Sulphonamide MCF7 (Breast) [4]
) to nanomolar

sulphonamides

(brominated)

N-(5-

methoxyphenyl)

methoxybenzene  Hela (Cervical) Sub-micromolar [4]

sulphonamides

(brominated)
4-bromo-N-(3,5-

C9 dimethoxyphenyl  NCI-H520 1.36 + 0.27 [819]
)benzamide
4-bromo-N-(3,5-

C9 dimethoxyphenyl  NCI-H1581 1.25+0.23 [8][9]
)benzamide
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4-bromo-N-(3,5-
C9 dimethoxyphenyl  NCI-H226 231+041 [819]

)benzamide

4-bromo-N-(3,5-
C9 dimethoxyphenyl  NCI-H460 2.14£0.36 [819]

)benzamide

4-bromo-N-(3,5-
c9 dimethoxyphenyl ~ NCI-H1703 1.85+0.32 [8][9]

)benzamide

Diverse Biological Activities Beyond Cancer

The therapeutic potential of bromo-methoxyphenyl compounds extends beyond oncology. The
inherent structural features of these molecules make them attractive candidates for
development as antimicrobial, anti-inflammatory, and antioxidant agents.

Antimicrobial and Anti-inflammatory Properties

The bromo-methoxyphenyl scaffold is a key feature in a number of compounds exhibiting
antimicrobial properties against both Gram-positive and Gram-negative bacteria.[1] While
specific quantitative data is emerging, the presence of the bromine atom is often associated
with enhanced antimicrobial activity.[4]

In the realm of anti-inflammatory research, structurally related methoxyphenolic compounds
have demonstrated the ability to modulate key signaling pathways. For example, 1-(5-bromo-2-
hydroxy-4-methoxyphenyl)ethanone has been shown to suppress pro-inflammatory responses
by blocking the NF-kB and MAPK signaling pathways.[4]

Quantitative Data on Anti-inflammatory Activity
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. IC50 Value
Compound Cell Line Target/Assay (M) Reference
M
4'-bromo-5,6,7-
trimethoxyflavon RAW 264.7 NO Production 14.22 +1.25 [4]
e
4'-bromo-5,6,7-
trimethoxyflavon RAW 264.7 PGE2 Production  10.98 + 6.25 [4]

e

Antioxidant Potential

The phenolic hydroxyl group present in many bromo-methoxyphenyl compounds suggests a
potential for antioxidant activity through radical scavenging mechanisms.[4] For instance, 1-(4-
Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-
thio)ethanone has demonstrated antioxidant activity 1.13 times higher than that of ascorbic
acid in a DPPH radical scavenging assay.[10]

Synthesis and Experimental Protocols

The synthesis of bromo-methoxyphenyl compounds often involves multi-step procedures. For
example, 5-bromo-2-methoxyphenol can be synthesized from o-methoxyphenol through a
three-step process involving acetylation of the phenolic hydroxyl group, bromination using
bromine with an iron powder catalyst, and subsequent deacetylation.[11]

General Procedure for Synthesis of N-(2-bromo-4,5-
dimethoxyphenyl)-4-methoxybenzenesulphonamide

N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulphonamide is brominated using N-
bromosuccinimide to yield the target compound.[6]

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard
colorimetric method for assessing cell viability.[3]
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o Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 103 to 1 x 104 cells
per well and allowed to adhere overnight.[3]

+ Compound Treatment: Cells are then treated with various concentrations of the test
compound.

« MTT Addition: After a specified incubation period, MTT solution is added to each well.
e Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent.

o Absorbance Measurement: The absorbance is read on a microplate reader to determine cell
viability.

Signaling Pathways and Workflows

The biological effects of bromo-methoxyphenyl compounds are often mediated through their
interaction with specific cellular signaling pathways.

Bromo-Methoxyphenyl Compound
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P13K/Akt signaling pathway modulation by bromo-methoxyphenyl compounds.
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The evaluation of the biological efficacy of these compounds typically follows a structured
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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